![molecular formula C7H11IO2 B14377108 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol CAS No. 88558-52-5](/img/structure/B14377108.png)
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is an organic compound that features both an iodine atom and a hydroxyl group. This compound is of interest due to its unique structure, which combines an iodopropynyl group with a butanol backbone. It is used in various applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butan-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of butan-2-ol attacks the iodopropynyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives, such as azides or thiols.
Scientific Research Applications
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving iodine.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar structure but lacks the butanol moiety.
3-Iodo-2-propynyl butylcarbamate: Contains a carbamate group instead of a hydroxyl group.
3-Iodoprop-2-yn-1-yl acetate: Features an acetate group instead of a hydroxyl group.
Uniqueness
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is unique due to its combination of an iodopropynyl group with a butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in its analogs.
Properties
CAS No. |
88558-52-5 |
|---|---|
Molecular Formula |
C7H11IO2 |
Molecular Weight |
254.07 g/mol |
IUPAC Name |
3-(3-iodoprop-2-ynoxy)butan-2-ol |
InChI |
InChI=1S/C7H11IO2/c1-6(9)7(2)10-5-3-4-8/h6-7,9H,5H2,1-2H3 |
InChI Key |
JQVSKKFGIVTTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OCC#CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)

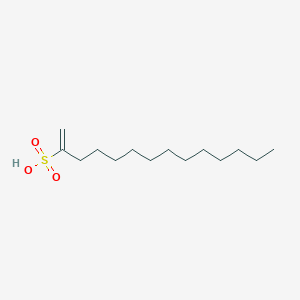
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
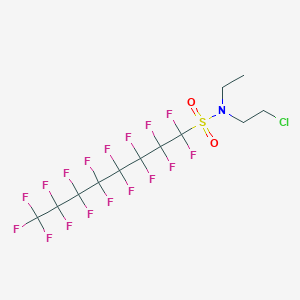
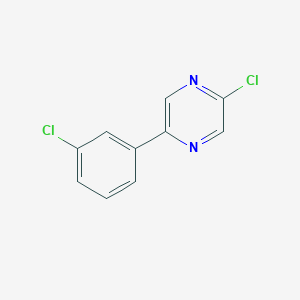
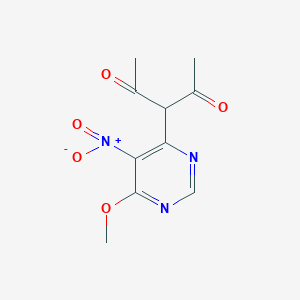

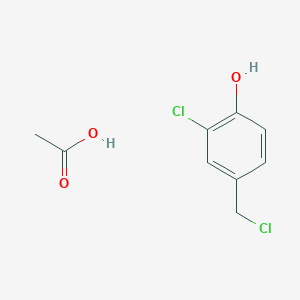
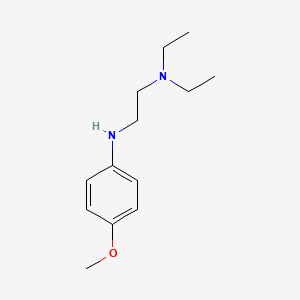
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
